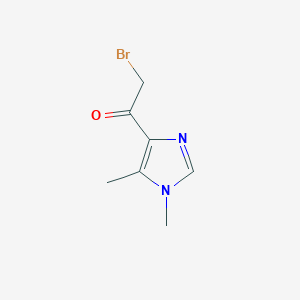
6,6-Dimethyl-1-heptanol
Overview
Description
6,6-Dimethyl-1-heptanol is a chemical compound with the formula C9H20O . It has a molecular weight of 144.2545 .
Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-1-heptanol consists of a heptanol backbone with two methyl groups attached to the sixth carbon .Physical And Chemical Properties Analysis
6,6-Dimethyl-1-heptanol has a molecular weight of 144.258 . Other physical and chemical properties such as boiling point, density, and enthalpy of formation can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
1. Fragrance Ingredient
6,6-Dimethyl-1-heptanol and related compounds like 2,6-dimethyl-2-heptanol and 2,6-dimethyl-4-heptanol are used as fragrance ingredients. They belong to the fragrance structural group of branched chain saturated alcohols. These compounds have been reviewed for their toxicologic and dermatologic properties when used in fragrances (McGinty et al., 2010).
2. Spectroscopic Studies
Infrared spectroscopy has been used to study the structural and vibrational properties of symmetric branched isomers of n-heptanol, which includes compounds like 6,6-dimethyl-1-heptanol. These studies help in understanding the branching effect and steric hindrance on the aggregation of such molecules (Serra et al., 2017).
3. Low-Temperature Structural Analysis
Research on the low-temperature structure of related compounds, such as 6,6-dimethylbicyclo[3.1.1]heptan-2-one, provides insights into the phase behavior and molecular structure of these substances at different temperatures. This information is vital for applications in material science and chemistry (Palin et al., 2008).
4. Sensory Properties
Research on compounds like 2,6-dimethyl-4-propyl-1,3-oxathiane, which are synthesized using related alcohols, focuses on understanding their configurations and sensory properties. These studies are significant in the field of food chemistry and fragrance science (Riegel et al., 2022).
5. Metabolic Studies
Studies on the metabolism of compounds like n-heptane, which are structurally similar to 6,6-dimethyl-1-heptanol, help in understanding the biotransformation and excretion of such substances in organisms. This is crucial for assessing the environmental and health impacts of these chemicals (Perbellini et al., 1986).
6. Enantioselective Synthesis
Research into the synthesis of optically pure compounds from related structures, like the synthesis of (1R,2S,3R,5R)-3-Amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane from (−)-β-pinene, is significant for the development of enantioselective catalytic processes in organic chemistry (Krzemiński et al., 2005).
7. Physical Property Analysis
Studies on the physical properties like density and viscosity of mixtures containing alcohols such as 1-heptanol provide important data for applications in thermodynamics and material science (Wang et al., 2021).
8. Solid-State NMR Studies
Solid-state NMR studies of chiral compounds related to 6,6-dimethyl-1-heptanol, such as (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol, provide insights into their crystal structure and molecular dynamics. This research is important for understanding the structural characteristics of such molecules (Jaworska et al., 2012).
Safety and Hazards
Future Directions
As for future directions, there is a need for more research to fully understand the potential applications of 6,6-Dimethyl-1-heptanol. One relevant paper I found discusses new syntheses of certain pheromones using a similar compound, (2 R, 6 S )-7-Acetoxy-2,6-dimethyl-1-heptanol, as a building block . This suggests that 6,6-Dimethyl-1-heptanol could potentially be used in similar synthetic pathways.
properties
IUPAC Name |
6,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-9(2,3)7-5-4-6-8-10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUAVGBFVXDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577444 | |
| Record name | 6,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylheptan-1-ol | |
CAS RN |
65769-10-0 | |
| Record name | 6,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)



